Propane-1,2-diol, monoformate

Description

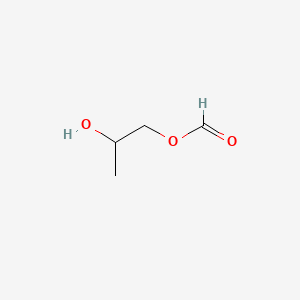

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(6)2-7-3-5/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMUFGZQBODVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982748 | |

| Record name | 2-Hydroxypropyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64202-75-1 | |

| Record name | Propane-1,2-diol, monoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064202751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diol, monoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Propane 1,2 Diol Monoformate

Esterification Reactions for Propane-1,2-diol Monoformate Synthesis

The principal route to propane-1,2-diol monoformate is the esterification of propane-1,2-diol (also known as propylene (B89431) glycol) with formic acid. vulcanchem.com This reaction can be performed directly or with the aid of catalysts to improve efficiency and selectivity.

Direct Esterification Approaches Utilizing Formic Acid

The direct reaction between propane-1,2-diol and formic acid is a fundamental method for producing propane-1,2-diol monoformate. This process involves the reaction of the hydroxyl groups of propane-1,2-diol with the carboxylic acid group of formic acid, resulting in the formation of a formate (B1220265) ester and water. vulcanchem.com To favor the formation of the monoester over the diformate, the stoichiometry of the reactants is typically controlled, often using a 1:1 molar ratio of propane-1,2-diol to formic acid. vulcanchem.com The reaction is generally conducted under mild temperature conditions, ranging from 25 to 60°C. vulcanchem.com

Catalytic Systems in Formate Ester Formation

To enhance the rate and yield of the esterification reaction, various catalytic systems are employed. Acid catalysts are commonly used to facilitate the formation of formate esters. For instance, sulfuric acid can be used as a catalyst in the reaction between propane-1,2-diol and formic acid. vulcanchem.com Other research into similar esterification reactions, such as the production of propylene glycol methyl ether acetate (B1210297), has utilized macroporous ion-exchange resins like Amberlyst-35 as an environmentally friendlier alternative to traditional mineral acids. researchgate.net In related syntheses of propylene glycol esters from fatty acids, catalysts such as sodium hydroxide (B78521) or potassium acetate are used, particularly in transesterification processes. google.com The choice of catalyst can significantly influence the reaction conditions and the final product distribution.

Regiochemical Considerations and Isomer-Specific Synthesis (e.g., 1-formate vs. 2-formate)

The structure of propane-1,2-diol presents two different hydroxyl groups for esterification: a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C2 position. This leads to the potential formation of two positional isomers: propane-1,2-diol 1-formate and propane-1,2-diol 2-formate. vulcanchem.com The relative reactivity of these hydroxyl groups influences the regioselectivity of the formylation reaction. Generally, primary alcohols are more reactive towards esterification than secondary alcohols due to less steric hindrance. Therefore, the formation of the 1-formate isomer is often favored.

Achieving isomer-specific synthesis requires careful control of reaction conditions and catalyst selection. While direct formylation may yield a mixture of isomers, specific synthetic strategies can be employed to target one over the other. For example, in other systems, the use of directing groups or specific catalysts has been shown to control regioselectivity in reactions involving multifunctional molecules. acs.org

Advanced Synthetic Routes to Propane-1,2-diol Precursors

The availability and synthesis of the precursor, propane-1,2-diol, are crucial for the production of its monoformate. Traditionally, propane-1,2-diol is derived from petroleum-based propylene oxide. nih.gov However, there is growing interest in renewable routes, primarily from the hydrogenolysis of glycerol (B35011), a byproduct of biodiesel production. nih.govnewcastle.edu.au

The catalytic hydrogenolysis of glycerol can be performed using various catalysts, with copper-based catalysts showing high selectivity towards propane-1,2-diol. google.comresearchgate.net For instance, a Cu-Ni bimetallic catalyst has been shown to achieve high glycerol conversion and selectivity to propane-1,2-diol under specific temperature and pressure conditions. researchgate.net Other catalytic systems, such as those involving transition metal-promoted skeletal copper catalysts, have also been developed for this conversion. google.com The reaction typically proceeds through a two-step mechanism involving the dehydration of glycerol to acetol, followed by the hydrogenation of acetol to propane-1,2-diol. researchgate.net

| Catalyst System | Glycerol Conversion (%) | Propane-1,2-diol Selectivity (%) | Reaction Conditions |

| Cu-Ni bimetallic | ~100 | ~89.5 | 220°C, 0.75 MPa |

| Ni/SBA-15 (Ce promoted) | 30 | ~50 | 200°C, 2.4 MPa H₂ |

| Ni/AC | 43.3 | 76.1 | 200°C, 5 MPa H₂ |

This table presents a selection of research findings on the catalytic conversion of glycerol to propane-1,2-diol. nih.govresearchgate.net

Derivatization Strategies and Functionalization of Propane-1,2-diol Monoformate

Propane-1,2-diol monoformate can serve as a starting material for further chemical modifications. The remaining free hydroxyl group provides a reactive site for subsequent functionalization. For instance, this hydroxyl group can undergo further esterification or etherification reactions to produce mixed diesters or ether-esters.

Additionally, propane-1,2-diol monoformate can be converted to propylene oxide through pyrolysis. google.com This process typically involves high temperatures and may use a catalyst. The pyrolysis of the monoacetate, a similar compound, is known to occur at temperatures around 385°C. google.com Furthermore, the ester group itself can be hydrolyzed back to propane-1,2-diol and formic acid.

Degradation Pathways and Environmental Transformations of Propane 1,2 Diol Monoformate

Thermo-Oxidative Degradation Mechanisms in Complex Matrices

The thermo-oxidative degradation of Propane-1,2-diol, monoformate involves the chemical alteration of the molecule upon exposure to heat in the presence of oxygen. This process is particularly relevant in industrial settings and during the lifecycle of products where the compound might be subjected to elevated temperatures.

The presence of ether-like linkages and ester groups in organic molecules can make them susceptible to autooxidation, a process that proceeds via a free-radical chain reaction with molecular oxygen. In the case of this compound, it is plausible that the initiation of this process involves the abstraction of a hydrogen atom from the carbon adjacent to the ether or ester oxygen, forming a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxy radical.

The peroxy radical can subsequently abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide intermediate. These hydroperoxides are often unstable and can decompose, especially when exposed to heat, light, or the presence of metal ions, leading to the formation of a variety of degradation products. The decomposition of hydroperoxides can generate highly reactive hydroxyl and alkoxy radicals, which can participate in further reactions, leading to the breakdown of the parent molecule.

Under aerobic conditions, the thermal degradation of propylene (B89431) glycol is initiated at significantly lower temperatures. The presence of oxygen facilitates the formation of carbon-centered radicals, leading to a different profile of degradation products. Studies on the thermal degradation of propylene glycol have also identified the formation of organic acids such as lactic acid, formic acid, acetic acid, and pyruvic acid. It is therefore anticipated that the thermo-oxidative degradation of this compound would yield a complex mixture of volatile organic compounds, including aldehydes, ketones, and carboxylic acids, resulting from the cleavage of both the ester and the diol backbone.

| Compound Class | Specific Compound | Reference |

|---|---|---|

| Aldehydes | Formaldehyde | |

| Aldehydes | Acetaldehyde | |

| Aldehydes | Propanal | |

| Ketones | Acetone | |

| Carboxylic Acids | Lactic Acid | |

| Carboxylic Acids | Formic Acid | |

| Carboxylic Acids | Acetic Acid | |

| Carboxylic Acids | Pyruvic Acid |

Biological Degradation and Biotransformation Studies

The biological degradation of this compound is a critical pathway for its removal from the environment. This process is mediated by microorganisms that utilize the compound as a source of carbon and energy.

The biodegradation of this compound is expected to be initiated by the enzymatic hydrolysis of the ester bond, yielding propane-1,2-diol and formic acid. Both of these products are readily biodegradable.

Propane-1,2-diol is known to be metabolized by a variety of microorganisms under both aerobic and anaerobic conditions. Under aerobic conditions, the metabolism of propane-1,2-diol typically proceeds through oxidation to lactaldehyde, which is then converted to pyruvate (B1213749) and enters central metabolic pathways. In the absence of oxygen, some bacteria can ferment propane-1,2-diol to propionaldehyde, which can be further metabolized to propionate (B1217596) and propanol. The half-life for the biotransformation of propylene glycol in surface waters is generally estimated to be between 1 to 4 days under aerobic conditions and 3 to 5 days under anaerobic conditions.

Formic acid is also a common metabolite in microbial pathways and can be utilized by many microorganisms. For instance, some microbes possess the enzyme formate (B1220265) dehydrogenase, which catalyzes the oxidation of formate to carbon dioxide.

| Condition | Half-Life (days) | Reference |

|---|---|---|

| Aerobic | 1 - 4 | |

| Anaerobic | 3 - 5 |

The initial and rate-limiting step in the biodegradation of this compound is likely the cleavage of the formate ester bond. This reaction is catalyzed by a class of enzymes known as esterases, which are a type of hydrolase. Lipases, a subclass of esterases, are known to catalyze both the synthesis and hydrolysis of esters. Research has demonstrated the use of lipases for the enzymatic synthesis of formate esters, which implies that these enzymes can also catalyze the reverse reaction, i.e., hydrolysis.

Hydrolytic Stability and Kinetics of Formate Ester Cleavage

The hydrolytic stability of this compound is a measure of its reactivity with water. The cleavage of the formate ester bond is the primary hydrolytic degradation pathway. The rate of this reaction is influenced by factors such as pH and temperature.

Ester hydrolysis can be catalyzed by both acids and bases. The neutral hydrolysis of simple formate esters, such as methyl and ethyl formate, has been shown to follow first-order kinetics. The rate of hydrolysis is generally dependent on the structure of the alcohol and carboxylic acid moieties.

Studies on the hydrolysis of tert-butyl formate have shown that the reaction rate is significantly influenced by pH, with the half-life decreasing at both acidic and alkaline pH compared to neutral conditions. For example, at 22°C, the estimated half-life for the hydrolysis of tert-butyl formate is 5 days at neutral pH, but only 8 minutes at pH 11. The activation energies for the neutral, acid-catalyzed, and base-catalyzed hydrolysis of tert-butyl formate were determined to be 78 ± 5, 59 ± 4, and 88 ± 11 kJ/mol, respectively. It is expected that this compound would exhibit similar pH-dependent hydrolytic behavior, being most stable at a near-neutral pH and degrading more rapidly under acidic or alkaline conditions.

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Neutral Hydrolysis) | 78 ± 5 kJ/mol | |

| Activation Energy (Acid-Catalyzed Hydrolysis) | 59 ± 4 kJ/mol | |

| Activation Energy (Base-Catalyzed Hydrolysis) | 88 ± 11 kJ/mol | |

| Estimated Half-Life at pH 7 and 22°C | 5 days | |

| Estimated Half-Life at pH 11 and 22°C | 8 minutes |

Advanced Analytical Techniques for Propane 1,2 Diol Monoformate Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of semi-volatile compounds like Propane-1,2-diol, monoformate. cdc.gov This technique offers high separation efficiency and provides detailed structural information, making it ideal for both qualitative and quantitative analysis.

The development of a robust quantitative GC-MS method for this compound involves several critical steps, from sample preparation to method validation. While specific validated methods for this exact monoformate are not extensively documented in publicly available literature, established protocols for other formate (B1220265) esters and propylene (B89431) glycol esters can be adapted. researchgate.netpdx.edu

A typical method would involve liquid-liquid extraction of the analyte from its matrix, followed by direct injection or derivatization. The selection of an appropriate capillary column is crucial for achieving good chromatographic resolution. A mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often suitable for the analysis of esters. pdx.edu

Method validation is a critical component to ensure the reliability of the analytical data. pdx.edu This process involves assessing several key parameters:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: Evaluating the repeatability and intermediate precision of the method, typically expressed as the relative standard deviation (RSD) of replicate measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present.

The following interactive table outlines typical parameters for a quantitative GC-MS method for a formate ester, which could be optimized for this compound.

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | Separation of analytes |

| Injector Temperature | 250 °C | Vaporization of the sample |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | Elution and separation of compounds |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Mobile phase for carrying analytes through the column |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragmentation of molecules for mass analysis |

| Mass Spectrometer Mode | Scan mode for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis | Detection and identification of analytes |

For compounds containing active hydrogens, such as the hydroxyl group in this compound, derivatization is a common strategy to improve chromatographic behavior and detection sensitivity. cdc.gov Derivatization can increase volatility, reduce polarity, and improve thermal stability, leading to sharper peaks and better separation from interfering matrix components.

Several derivatization reagents are suitable for targeting the hydroxyl group:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS) are widely used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. libretexts.org This is a versatile and effective method for many hydroxyl-containing compounds.

Acylation: Acylating agents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), can be used to form ester derivatives.

Alkylation: This involves the introduction of an alkyl group, though it is less common for this type of analyte compared to silylation and acylation.

The choice of derivatization reagent depends on the specific analytical requirements, including the nature of the sample matrix and the desired sensitivity. The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization and avoid the formation of byproducts. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the identification of impurities. fao.org

For this compound, ¹H NMR would reveal characteristic signals for the protons on the propyl chain, the hydroxyl proton, and the formate proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a complete picture of the proton framework. Similarly, ¹³C NMR would show distinct signals for each of the four carbon atoms in the molecule, with their chemical shifts being indicative of their bonding environment.

Predicted ¹H NMR Chemical Shifts for this compound (Isomer 1: formate at position 1) (Predicted values based on general chemical shift tables)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-formate | ~8.1 | Singlet |

| CH₂ (ester) | ~4.2-4.4 | Multiplet |

| CH (hydroxyl) | ~3.9-4.1 | Multiplet |

| OH | Variable | Singlet (broad) |

| CH₃ | ~1.2 | Doublet |

Predicted ¹³C NMR Chemical Shifts for this compound (Isomer 1: formate at position 1) (Predicted values based on general chemical shift tables)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (formate) | ~160-165 |

| CH₂ (ester) | ~65-70 |

| CH (hydroxyl) | ~65-70 |

| CH₃ | ~18-22 |

NMR is also a powerful technique for assessing the purity of a sample. compoundchem.com Quantitative NMR (qNMR) can be used to determine the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known concentration. nih.gov This method is highly accurate and does not require a calibration curve for the analyte. nih.gov

Hyphenated Techniques for Complex Mixture Analysis (e.g., Thermodesorption-GC-MS)

In many real-world scenarios, this compound may be present as a component in a complex mixture of volatile or semi-volatile organic compounds (VOCs or SVOCs). conservarpatrimonio.pt For such applications, hyphenated techniques that combine a sample introduction method with a powerful separation and detection system are invaluable. worktribe.com

Thermodesorption-GC-MS (TD-GC-MS) is a highly sensitive technique for the analysis of VOCs and SVOCs in air or from solid matrices. researchgate.net The process involves trapping the volatile compounds from a sample onto a sorbent tube. The tube is then heated in a thermal desorber, and the released analytes are cryofocused before being introduced into the GC-MS system for separation and analysis. researchgate.net This pre-concentration step significantly enhances the detection limits, making it possible to analyze trace levels of this compound. conservarpatrimonio.pt

The applicability of TD-GC-MS to this compound would depend on its volatility. Given its structure, it is expected to be a semi-volatile compound, making it a suitable candidate for this technique, particularly in applications such as off-gassing studies from materials or in environmental air monitoring. oregonstate.edu

Chromatographic and Spectroscopic Approaches for Isomer Differentiation

This compound can exist as two positional isomers: 1-formyloxy-2-propanol and 2-formyloxy-1-propanol. The differentiation of these isomers is a critical analytical challenge.

Chromatographic Separation: High-resolution gas chromatography is the most promising technique for the separation of these isomers. The use of a high-polarity capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase, can often provide the selectivity needed to resolve positional isomers of polar compounds. Chiral stationary phases could also be employed to separate the enantiomers of each positional isomer, as Propane-1,2-diol is a chiral molecule.

Spectroscopic Differentiation: Mass spectrometry can provide clues for isomer differentiation based on their fragmentation patterns. While the electron ionization (EI) mass spectra of the two isomers may share many common fragments, the relative intensities of certain ions could differ, providing a basis for distinction.

NMR spectroscopy would be a definitive technique for isomer identification. The ¹H and ¹³C NMR spectra of the two isomers would exhibit distinct differences in chemical shifts and coupling patterns, particularly for the protons and carbons of the propyl chain, allowing for unambiguous assignment of the formate group's position. For instance, the chemical shift of the proton on the carbon bearing the formate group would be significantly different from that of the proton on the carbon bearing the hydroxyl group.

Industrial Chemical Applications and Contributions to Material Science

Role as a Chemical Intermediate in Polymer and Resin Synthesis

There is a significant lack of specific data detailing the role of Propane-1,2-diol, monoformate as a direct chemical intermediate in the industrial synthesis of polymers and resins. While its parent molecule, propane-1,2-diol, is a key building block in polymer chemistry, the specific contributions of its monoformate ester are not well-established. wikipedia.orgnih.gov

No specific research findings or industrial reports were identified that document the direct integration of this compound into the production of polyester (B1180765) or alkyd resins. The synthesis of these resins typically involves the polycondensation of diols and dicarboxylic acids (or their anhydrides). While propane-1,2-diol is a common diol used in these processes, the use of its monoformate ester as a monomer or modifier is not described in the available literature.

The direct contribution of this compound to polyurethane chemistry is not clearly defined in the available literature. Polyurethane synthesis involves the reaction of diisocyanates with polyols. A related but more complex compound, (2-hydroxypropyl)trimethylammonium formate (B1220265), has been mentioned as a catalyst for the trimerization reaction in the production of polyisocyanurate rigid foams, a subset of polyurethane chemistry. guidechem.comwhamine.comtradeindia.com However, this is a quaternary ammonium (B1175870) salt and not this compound. There is no evidence to suggest that this compound is used as a polyol or a reactive intermediate in mainstream polyurethane production.

Utilization in Formulations for Coatings, Inks, and Adhesives Technologies

Specific data on the utilization of this compound in formulations for coatings, inks, and adhesives is not present in the surveyed scientific and technical databases. The properties of a formulation are highly dependent on its constituents, and without specific studies, any potential role for this compound remains speculative.

Application in Specialized Solvent Systems for Chemical Processes

Intermolecular Interactions and Solution Chemistry in Material Formulations

There is a lack of specific research on the intermolecular interactions and solution chemistry of this compound within material formulations. Understanding these interactions, such as hydrogen bonding and van der Waals forces, is crucial for predicting how a compound will behave in a mixture. While general principles of physical chemistry can be applied, specific experimental or computational studies on this molecule's behavior in solution are not available in the public domain.

Theoretical and Computational Chemistry Investigations of Propane 1,2 Diol Monoformate

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical studies provide fundamental insights into the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are standard tools for this purpose.

Electronic Structure Calculations (e.g., Density Functional Theory)

No dedicated studies employing Density Functional Theory (DFT) or other electronic structure methods to specifically analyze the molecular orbitals, electron density distribution, or other electronic properties of propane-1,2-diol monoformate were identified in the reviewed literature.

Public chemical databases provide some basic computationally-derived properties, which are typically calculated using automated software packages. These properties offer a preliminary overview of the molecule's characteristics.

Table 1: Computed Properties of Propane-1,2-diol Monoformate

| Property Name | Value | Source |

|---|---|---|

| Molecular Weight | 104.10 g/mol | PubChem nih.gov |

| XLogP3-AA | -0.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Guidechem guidechem.com |

| Rotatable Bond Count | 3 | Guidechem guidechem.com |

| Exact Mass | 104.047344113 Da | PubChem nih.gov |

| Monoisotopic Mass | 104.047344113 Da | Guidechem guidechem.com |

| Topological Polar Surface Area | 46.5 Ų | PubChem nih.gov |

| Heavy Atom Count | 7 | PubChem nih.gov |

| Complexity | 52.9 | Guidechem guidechem.com |

| Predicted Collision Cross Section ([M+H]⁺) | 117.9 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+Na]⁺) | 125.6 Ų | PubChemLite uni.lu |

This table is interactive. Click on the headers to sort the data.

Computational Elucidation of Reaction Mechanisms

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational preferences and intermolecular interactions. There are no published MD simulation studies that specifically focus on propane-1,2-diol monoformate. Such studies would be valuable for understanding how the molecule behaves in different environments, its flexibility due to rotatable bonds, and how it interacts with solvents or other molecules through forces like hydrogen bonding and van der Waals interactions.

Thermodynamic and Kinetic Parameter Determination Through Computational Methods

Computational methods can be employed to predict thermodynamic properties such as enthalpy of formation, Gibbs free energy, and entropy, as well as kinetic parameters like rate constants for various reactions. However, no studies reporting computationally determined thermodynamic or kinetic data specific to propane-1,2-diol monoformate were found. Research on the pyrolysis of the parent molecule, propylene (B89431) glycol, has utilized computational methods to determine activation energies for its decomposition pathways, but this work does not extend to its monoformate ester espublisher.com.

Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR) in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a substance to its activity (e.g., biological, chemical reactivity). No QSAR models or other predictive modeling studies specifically including propane-1,2-diol monoformate were identified. The development of such models requires a dataset of related compounds with measured activities, which does not appear to be available for chemical systems focused on this specific molecule.

Q & A

Q. How can Propane-1,2-diol monoformate be synthesized, and what reaction conditions optimize yield?

- Methodology : Propane-1,2-diol monoformate is synthesized via esterification of propane-1,2-diol with formic acid under acidic catalysis. Key parameters include:

- Molar ratio : A 1:1 molar ratio of diol to formic acid minimizes di-ester formation.

- Catalyst : Sulfuric acid (0.5–1.0 wt%) or ion-exchange resins for greener synthesis.

- Temperature : 60–80°C to balance reaction rate and side reactions.

- Purification : Fractional distillation (predicted boiling point ~209.8°C based on analogous monopropionate esters ).

Monitor reaction progress via thin-layer chromatography (TLC) or FTIR for ester carbonyl (~1740 cm⁻¹).

Q. What analytical techniques are most effective for characterizing Propane-1,2-diol monoformate?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm ester formation. For monoformate:

- H: δ 4.2–4.4 ppm (m, -OCH-), δ 8.0–8.2 ppm (s, HCOO-) .

- C: δ 170–172 ppm (ester carbonyl) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H] at m/z 119) and fragmentation patterns.

- FTIR : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl (-OH) absence.

Q. How does Propane-1,2-diol monoformate interact with aqueous systems, and what solubility challenges arise?

- Methodology :

- Solubility Testing : Measure solubility in water, ethanol, and chloroform via gravimetric analysis. Propane-1,2-diol derivatives are typically miscible with polar solvents but may require sonication or heating for dissolution .

- Hydrolysis Stability : Conduct accelerated stability studies (pH 2–9, 40–60°C) and quantify degradation via HPLC. Adjust formulation pH to <5 to minimize ester hydrolysis .

Advanced Research Questions

Q. How can kinetic parameters for the esterification of Propane-1,2-diol with formic acid be determined?

- Methodology :

- In-situ Monitoring : Use real-time FTIR or Raman spectroscopy to track carbonyl peak intensity.

- Rate Law Determination : Apply pseudo-first-order kinetics under excess formic acid. Calculate activation energy () via Arrhenius plots (ln k vs. 1/T) across 40–80°C .

- Computational Modeling : Validate experimental with density functional theory (DFT) simulations of transition states.

Q. What are the thermal degradation pathways of Propane-1,2-diol monoformate under high-pressure conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N to identify decomposition onset (~200°C predicted for monoformate).

- High-Pressure Rheology : Adapt viscosity correlation models (validated for propane-1,2-diol up to 245 MPa ) to study shear-thinning behavior and degradation products via GC-MS.

Q. How do structural modifications (e.g., branching) impact the biological activity of Propane-1,2-diol monoformate derivatives?

- Methodology :

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 3-(3,5-dimethylphenoxy)propane-1,2-diol monoformate) and test antimicrobial efficacy via microdilution assays .

- Molecular Docking : Screen derivatives against target enzymes (e.g., fungal CYP51) using AutoDock Vina to predict binding affinities.

Contradictions and Data Gaps

- Ecotoxicity Data : While propane-1,2-diol is considered non-toxic to aquatic organisms , no studies exist for monoformate. Researchers should conduct Daphnia magna acute toxicity tests (OECD 202) to fill this gap.

- Viscosity-Pressure Correlation : Existing models for propane-1,2-diol require validation for monoformate, particularly above 245 MPa, where extrapolation may introduce errors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.